molecular formula C16H16N2O3 B2969416 11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid CAS No. 1008695-48-4

11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid

Cat. No.: B2969416
CAS No.: 1008695-48-4
M. Wt: 284.315
InChI Key: NZDWCAYIVCYIPK-UHFFFAOYSA-N
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Description

This compound belongs to the indoloindolizine class, characterized by a fused bicyclic system combining indole and indolizine moieties. Key structural features include:

  • 11b-Methyl group: A methyl substituent at the 11b position, influencing steric and electronic properties.
  • 3-Oxo group: A ketone at position 3, which may participate in tautomerism or hydrogen bonding.
  • 5-Carboxylic acid: A polar functional group at position 5, enhancing solubility and enabling derivatization (e.g., esterification or salt formation).

The synthesis of such fused heterocycles typically involves cyclization reactions of azidocinnamate esters or multicomponent heterocyclizations, as seen in analogous compounds .

Properties

IUPAC Name

11b-methyl-3-oxo-2,5,6,11-tetrahydro-1H-indolizino[8,7-b]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-16-7-6-13(19)18(16)12(15(20)21)8-10-9-4-2-3-5-11(9)17-14(10)16/h2-5,12,17H,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWCAYIVCYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C(CC3=C2NC4=CC=CC=C34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008695-48-4
Record name 11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Derivatives

(a) 5-Hydroxy-1H-indole-2-carboxylic Acid (Compound 10, )
  • Core Structure: Monocyclic indole (simpler than the fused indoloindolizine system).
  • Substituents : Hydroxy group at C5 and carboxylic acid at C2.
  • Synthesis : Derived from azidocinnamate ester cyclization (42% yield) followed by hydrolysis .
  • Key Differences :
    • Lacks the fused indolizine ring and 11b-methyl group.
    • Carboxylic acid at C2 vs. C5 in the target compound, altering electronic distribution.
(b) 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids (Compounds 1a–1f, )
  • Core Structure: Indole with a thiazolidinone-thione moiety at C3.
  • Substituents: Thioxothiazolidinone group (sulfur-containing) and carboxylic acid at C2.
  • Synthesis: Condensation of 3-formylindole-2-carboxylic acid with 4-thioxo-2-thiazolidinone under acidic reflux .
  • Key Differences: Thiazolidinone-thione group introduces sulfur-based reactivity (e.g., nucleophilic substitutions). Carboxylic acid at C2 vs. C5 in the target compound.

Isoquinoline Derivatives

(a) 7-(4-Chlorophenyl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylisoquinolin-5(6H)-one (Compound 10n, )
  • Core Structure: Isoquinoline (a benzo-fused pyridine).
  • Substituents : Chlorophenyl, hydroxymethoxyphenyl, and methyl groups.
  • Synthesis: Ultrasound-assisted multicomponent reaction of 5-amino-3-methylisoxazole, aldehydes, and cyclic β-diketones .
  • Key Differences: Isoquinoline core lacks the indole moiety present in the target compound. Substituents are aryl and alkyl rather than fused heterocyclic groups.

Key Research Findings

Regioselectivity in Cyclization : highlights that substituent position (e.g., 3-methoxy vs. 3,4-dimethoxy) dictates regioselectivity during azidocinnamate cyclization, yielding 5- or 7-substituted indoles . This suggests the 11b-methyl group in the target compound may direct cyclization to favor indoloindolizine formation.

~2.5 for C2-COOH) and derivatization pathways.

Synthetic Efficiency : Ultrasound-assisted methods () achieve faster reaction times (<2 hours) compared to thermal cyclization (reflux for hours, ), though yields are unspecified .

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